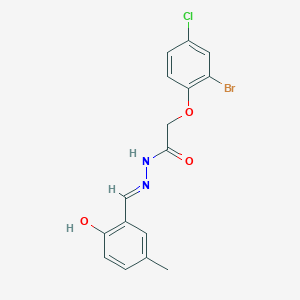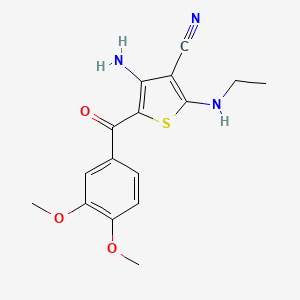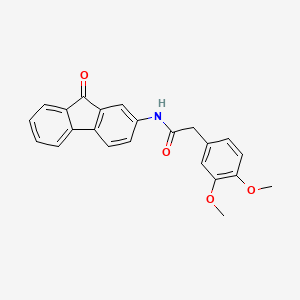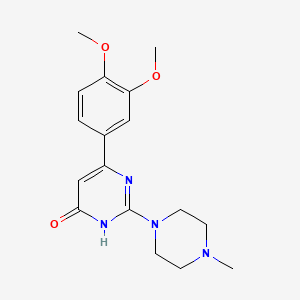
2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide (BCPH) is a chemical compound that has been extensively studied for its potential therapeutic applications. BCPH is a hydrazide derivative that has been synthesized using various methods. Its unique chemical structure and properties make it a promising candidate for research in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. 2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide has also been shown to have antioxidant properties and can protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide in lab experiments is its broad-spectrum antimicrobial and antifungal activity. 2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide has also been shown to exhibit low toxicity in vitro. However, its solubility in water is limited, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide. One potential area of research is the development of 2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide's potential use as an antitubercular agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide and its potential therapeutic applications.
Synthesemethoden
2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-bromo-4-chlorophenol with 2-hydroxy-5-methylbenzaldehyde in the presence of hydrazine hydrate and acetic acid. The resulting product is then treated with acetic anhydride to obtain 2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties. 2-(2-bromo-4-chlorophenoxy)-N'-(2-hydroxy-5-methylbenzylidene)acetohydrazide has also been investigated for its potential use as an antitubercular agent.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-10-2-4-14(21)11(6-10)8-19-20-16(22)9-23-15-5-3-12(18)7-13(15)17/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCPZOUQYUFABP-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6034561.png)
![4-benzyl-1-{3-[1-(5-methoxy-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6034567.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B6034577.png)

![3-hydroxy-3-[(isopropylamino)methyl]-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6034603.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B6034615.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6034619.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(1H-indol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6034637.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-2H-pyran-2-ylmethyl)amino]nicotinamide](/img/structure/B6034645.png)

![1-cycloheptyl-N-[(5-methyl-3-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6034656.png)
![4-(5-tert-butyl-1H-pyrazol-3-yl)-N-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B6034662.png)